molecular formula C7H6ClN3 B6176165 2-azido-4-chloro-1-methylbenzene CAS No. 85862-51-7

2-azido-4-chloro-1-methylbenzene

Cat. No.: B6176165
CAS No.: 85862-51-7
M. Wt: 167.6
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Description

2-Azido-4-chloro-1-methylbenzene (molecular formula: C₇H₆ClN₃) is a substituted benzene derivative featuring an azide (-N₃) group at position 2, a chlorine atom at position 4, and a methyl (-CH₃) group at position 1. Azides are widely used in click chemistry, materials science, and pharmaceutical synthesis due to their ability to participate in cycloaddition reactions. The methyl and chloro substituents influence electronic and steric effects, modulating stability and reactivity .

Properties

CAS No.

85862-51-7

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylbenzenamine, is treated with sodium azide (NaN₃) under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-azido-4-chloro-1-methylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chloro-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.

    Cycloaddition: Alkynes in the presence of a copper catalyst (CuAAC reaction).

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 2-amino-4-chloro-1-methylbenzene.

Scientific Research Applications

2-Azido-4-chloro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in the labeling and modification of biomolecules through bioorthogonal reactions.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azido-4-chloro-1-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications . The compound can also participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles, leading to the formation of diverse products.

Comparison with Similar Compounds

4-Azido-2-Chloro-1-Methylbenzene (Structural Isomer)

Molecular Formula : C₇H₆ClN₃
Molar Mass : 167.6 g/mol
Key Substituents :

  • Azide at position 4
  • Chloro at position 2
  • Methyl at position 1

Properties and Reactivity: This isomer shares the same molecular formula as the target compound but differs in substituent positions. The azide group at position 4 (para to methyl) may alter electronic effects compared to the target compound’s azide at position 2 (ortho to methyl). Methyl at position 1 is an electron-donating group (EDG), while chloro at position 2 is electron-withdrawing (EWG), creating a polarized electronic environment. Such polarization could enhance stability compared to nitro- or trifluoromethyl-substituted analogs.

2-Azido-1-Chloro-4-(Trifluoromethyl)benzene

Molecular Formula : C₇H₄ClF₃N₃
Molar Mass : 221.57 g/mol
Key Substituents :

  • Azide at position 2
  • Chloro at position 1
  • Trifluoromethyl (-CF₃) at position 4

Properties and Reactivity: The trifluoromethyl group is a strong EWG, significantly reducing electron density at the benzene ring compared to the methyl group in the target compound. This electron deficiency may increase azide reactivity in cycloaddition reactions but reduce thermal stability due to heightened sensitivity. This compound’s higher molar mass (221.57 vs. 167.6 g/mol) suggests greater molecular complexity, which could impact solubility and crystallization behavior .

1-Azido-2-Chloro-4-Nitrobenzene

Molecular Formula : C₆H₃ClN₄O₂
Molar Mass : 198.57 g/mol
Key Substituents :

  • Azide at position 1
  • Chloro at position 2
  • Nitro (-NO₂) at position 4

Properties and Reactivity: The nitro group, a potent EWG, drastically reduces ring electron density, enhancing azide reactivity in substitution or decomposition reactions. However, this compound is noted for instability, requiring specialized single-crystal cultivation techniques to mitigate decomposition risks . The chloro group at position 2 (meta to nitro) may hinder nucleophilic substitution compared to methyl-substituted analogs. Its synthesis via trifluoromethyl sulfinyl leaving group substitution highlights the importance of leaving group efficiency in aryl azide preparation .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Stability Notes Reactivity Highlights
2-Azido-4-chloro-1-methylbenzene C₇H₆ClN₃ 167.6* Azide (2), Cl (4), CH₃ (1) Likely moderate (EDG/EWG balance) Potential for click chemistry
4-Azido-2-chloro-1-methylbenzene C₇H₆ClN₃ 167.6 Azide (4), Cl (2), CH₃ (1) Moderate Similar to target compound
2-Azido-1-chloro-4-CF₃-benzene C₇H₄ClF₃N₃ 221.57 Azide (2), Cl (1), CF₃ (4) Lower (strong EWG) Enhanced cycloaddition reactivity
1-Azido-2-chloro-4-nitrobenzene C₆H₃ClN₄O₂ 198.57 Azide (1), Cl (2), NO₂ (4) Unstable (requires special handling) High reactivity in substitution

*Estimated based on structural similarity to .

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